Home > Products > Building Blocks P16793 > Laquinimod sodium
Laquinimod sodium - 248282-07-7

Laquinimod sodium

Catalog Number: EVT-1202936
CAS Number: 248282-07-7
Molecular Formula: C19H16ClN2NaO3
Molecular Weight: 378.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Laquinimod sodium is a chemical compound primarily investigated for its potential in modulating immune responses. [] While its exact classification remains undefined within the provided abstracts, its role in scientific research revolves around its potential therapeutic applications in modulating immune system activity. [, ]

BH-3-HLAQ

Compound Description: BH-3-HLAQ is an impurity identified during the manufacturing process of Laquinimod sodium. [, ]

Relevance: BH-3-HLAQ is structurally related to Laquinimod sodium and its presence can impact the purity and quality of Laquinimod sodium drug products. [, ]

MCQ

Compound Description: MCQ is an impurity found in Laquinimod sodium. []

Relevance: Similar to BH-3-HLAQ, MCQ represents a potential impurity in Laquinimod sodium manufacturing and its levels are monitored to ensure drug quality. []

MCQCA

Compound Description: MCQCA is another impurity detected in Laquinimod sodium. []

Relevance: MCQCA is a structurally related impurity to Laquinimod sodium, and its presence needs to be controlled during drug substance manufacturing. []

MCQME

Compound Description: MCQME is an impurity identified in Laquinimod sodium. []

Relevance: MCQME is structurally similar to Laquinimod sodium and its presence is monitored and controlled during Laquinimod sodium synthesis. []

NEA

Compound Description: NEA is an impurity found in Laquinimod sodium. []

Relevance: NEA represents a potential impurity in Laquinimod sodium. []

MCQEE

Compound Description: MCQEE is an impurity detected in Laquinimod sodium. []

Relevance: MCQEE is a structurally related impurity that can arise during the manufacturing process of Laquinimod sodium. []

5-HLAQ

Compound Description: 5-HLAQ is an impurity found in Laquinimod sodium. []

Relevance: 5-HLAQ represents a potential impurity in Laquinimod sodium. []

SPIRO-LAQ

Compound Description: SPIRO-LAQ is an impurity detected in Laquinimod sodium. []

Relevance: SPIRO-LAQ is a structurally related impurity that can arise during the manufacturing process of Laquinimod sodium. []

3H-LAQ

Compound Description: 3H-LAQ is an impurity identified in Laquinimod sodium. []

Relevance: 3H-LAQ is structurally similar to Laquinimod sodium and its presence is monitored and controlled during Laquinimod sodium synthesis. []

Synthesis Analysis

Methods and Technical Details

The synthesis of laquinimod sodium involves several key steps, starting from commercially available precursors. One notable method includes the reaction of 2-amino-6-chlorobenzoic acid with various reagents to form the desired quinoline structure. The final salt formation step is crucial, as it not only influences the drug's solubility but also its stability and purity .

Recent patents have described improved processes for synthesizing laquinimod sodium that focus on minimizing impurities during the salt formation process, resulting in higher purity crystals suitable for pharmaceutical applications .

Key Steps in Synthesis

  1. Formation of Intermediate Compounds: Initial reactions convert 2-amino-6-chlorobenzoic acid into intermediate compounds.
  2. Cyclization: The intermediates undergo cyclization to form the quinoline core.
  3. Salt Formation: The quinoline compound is then converted into its sodium salt form, enhancing its pharmacological properties.
Molecular Structure Analysis

Structure and Data

Laquinimod sodium has a molecular formula of C19H17ClN2NaO3C_{19}H_{17}ClN_{2}NaO_{3} and a CAS Registry Number of 248282-07-7. Its molecular structure features a quinoline ring system with various functional groups that contribute to its biological activity. The InChIKey for laquinimod sodium is AHIFNCNCUYJCOR-UHFFFAOYSA-N, which provides a unique identifier for chemical substances .

Structural Features

  • Quinoline Core: Central to its activity as an immunomodulator.
  • Sodium Salt Form: Enhances solubility and bioavailability compared to its free base form.
Chemical Reactions Analysis

Reactions and Technical Details

Laquinimod sodium undergoes various chemical reactions that are essential for its pharmacological activity. It acts primarily through modulation of immune responses rather than direct chemical reactivity typical of many small molecules. Notably, it interacts with signaling pathways involving nuclear factor kappa B and brain-derived neurotrophic factor, influencing cellular processes related to inflammation and neuroprotection .

Key Reactions

  1. Binding Interactions: Laquinimod sodium binds to specific receptors involved in immune modulation.
  2. Signal Transduction: It activates pathways that lead to reduced inflammation and neuroprotection.
Mechanism of Action

Laquinimod sodium exerts its therapeutic effects primarily through immunomodulation. It enhances the production of neurotrophic factors while inhibiting inflammatory cytokines. This dual action supports neuronal survival and reduces neuroinflammation, making it beneficial in treating conditions like multiple sclerosis .

Process Overview

  1. Receptor Binding: Laquinimod sodium binds to nuclear factor kappa B and Aryl Hydrocarbon Receptor.
  2. Signal Modulation: This binding triggers downstream signaling pathways that promote anti-inflammatory responses.
  3. Neuroprotection: Increased levels of brain-derived neurotrophic factor support neuronal health.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Laquinimod sodium typically appears as a white to off-white crystalline powder.
  • Solubility: It exhibits good solubility in water due to its sodium salt form.

Chemical Properties

Applications

Laquinimod sodium has several scientific uses primarily focused on treating autoimmune disorders:

  • Non-infectious Uveitis: Currently in clinical trials for this indication, showing promise in reducing inflammation .
  • Multiple Sclerosis: Investigated for its potential benefits in managing symptoms and progression of this disease .
  • Other Autoimmune Conditions: Research continues into its efficacy against Crohn's disease and systemic lupus erythematosus.
Chemical Characterization of Laquinimod Sodium

Molecular Structure and Physicochemical Properties

IUPAC Nomenclature and Stereochemical Configuration

Laquinimod sodium is systematically named as sodium 5-chloro-3-[ethyl(phenyl)carbamoyl]-1-methyl-2-oxo-1,2-dihydroquinolin-4-olate (CAS No. 248282-07-7). Its molecular formula is C₁₉H₁₆ClN₂NaO₃, with a molecular weight of 378.79 g/mol (monoisotopic mass: 378.0747 Da). The compound features a quinoline-3-carboxamide core substituted with chlorine at C5 and a sodium-bound enolate at C4. It exhibits planarity in the quinoline ring system, with the N-ethyl-N-phenylcarbamoyl group adopting a conformation perpendicular to the quinoline plane. Laquinimod lacks chiral centers but displays E/Z isomerism at the exocyclic C3-C(O) bond; the biologically active E-isomer is stabilized by intramolecular hydrogen bonding [4] [8].

Crystalline Polymorphism and Solubility Profiles

Laquinimod sodium crystallizes in multiple polymorphic forms, each with distinct physicochemical properties:

  • Form I: Needle-like crystals obtained from ethanol/water mixtures. Exhibits a melting point of 181.5°C and highest thermodynamic stability.
  • Form II: Plate-like crystals from isopropanol. Metastable, with a melting point 5°C lower than Form I.
  • Amorphous Form: Prepared via rapid antisolvent precipitation. Shows 3× higher aqueous solubility but poor long-term stability [2] [5].

Table 1: Solubility Profiles of Laquinimod Sodium Forms

Solvent SystemForm I (mg/mL)Form II (mg/mL)Amorphous (mg/mL)
Water (25°C)0.03790.0510.112
Phosphate Buffer (pH 7.4)0.0280.0420.095
0.1N HCl12.714.218.9
Ethanol1.852.333.02

Polymorph stability is humidity-dependent: Form I remains unchanged at 40% RH, while Form II converts to Form I above 75% RH. The amorphous form recrystallizes within 48 hours under ambient conditions [2] [9].

Spectroscopic Identification

  • NMR (DMSO-d₆, 500 MHz): Key signals include δ 8.42 (s, 1H, H2), 7.65–7.23 (m, 5H, phenyl), 6.98 (d, 1H, H6), 6.82 (d, 1H, H8), 3.92 (q, 2H, NCH₂CH₃), 3.52 (s, 3H, NCH₃), 1.32 (t, 3H, NCH₂CH₃). ¹³C NMR confirms carbonyl carbons at δ 176.2 (C4=O) and 169.8 (C3-C=O) [4].
  • Mass Spectrometry: ESI-MS shows [M+Na]⁺ at m/z 381.07. Fragmentation peaks include m/z 246.02 (loss of C₆H₅NCO) and 187.99 (quinolinone core) [4] [8].
  • FTIR: Characteristic bands at 1665 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=C quinoline), 1380 cm⁻¹ (COO⁻ symmetric stretch), and 1550 cm⁻¹ (asymmetric COO⁻) [2].

Synthetic Pathways and Optimization

Key Intermediates in Quinoline-3-Carboxamide Synthesis

The synthesis involves two critical intermediates:

  • 5-Chloro-1-methyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Prepared via Conrad-Limpach reaction between 4-chloroaniline and diethyl oxaloacetate under reflux, followed by N-methylation (yield: 72%).
  • Ethyl 5-chloro-4-(ethoxycarbonyloxy)-1-methyl-2-oxoquinoline-3-carboxylate: Generated by esterification with ethyl chloroformate (yield: 85%). This activated ester undergoes aminolysis with N-ethylaniline to yield laquinimod free acid [5].

Table 2: Key Synthetic Intermediates and Conditions

IntermediateReaction ConditionsYield (%)*Purity (HPLC %) *
5-Chloro-1-methyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acidReflux, 6h, acetic acid catalyst7298.5
Ethyl 5-chloro-4-(ethoxycarbonyloxy)-1-methyl-2-oxoquinoline-3-carboxylate0–5°C, 2h, pyridine solvent8599.1
Laquinimod free acid80°C, 4h, THF, N-ethylaniline9099.3

Critical impurities include des-chloro analog (≤0.15%) and diethylaniline adduct (≤0.08%) [5].

Sodium Salt Formation and Purification Strategies

Laquinimod free acid (100 g) is dissolved in ethanol (500 mL) at 60°C, treated with 1.05 eq NaOH, and crystallized by cooling to 0°C. Purification strategies:

  • Anti-solvent Crystallization: Adds n-heptane to ethanol solution (3:1 v/v) to enhance polymorphic purity of Form I (yield: 92%).
  • Recrystallization from Protic Solvents: Uses ethanol/water (4:1) to eliminate sodium chloride impurities (<50 ppm).
  • Carbon Treatment: Activated carbon (5% w/w) removes colored impurities, achieving >99.9% chemical purity. Residual solvents are controlled to <500 ppm ethanol and <3000 ppm water [2] [5].

Analytical Methodologies for Quality Control

HPLC-UV/MS Quantification in Biological Matrices

A validated coupled-column HPLC-UV method enables quantification in plasma:

  • Sample Prep: Protein precipitation with acetonitrile (1:2 v/v), centrifugation at 10,000 × g.
  • Columns: Restricted access material C18 (RAM, 25 × 4 mm) for deproteinization, coupled to analytical C18 (150 × 4.6 mm, 5 µm).
  • Mobile Phase: Gradient of 0.1% formic acid (A) and acetonitrile (B) at 1.2 mL/min.
  • Detection: UV at 220 nm; LOD: 0.25 µmol/L, LOQ: 0.75 µmol/L.
  • MS Confirmation: ESI+ mode, [M+Na]⁺ at m/z 381.07; linear range 0.75–100 µmol/L (r²=0.999) [3] [7].

Table 3: Performance of Analytical Methods for Laquinimod Sodium

ParameterHPLC-UV (Plasma)HPLC-MS/MS (Tissue)Impurity HPLC
Linearity Range0.75–100 µmol/L1–500 ng/g0.05–5%
Accuracy (%)97.7–114.794.2–106.890–110
Precision (% RSD)1.8–3.62.1–8.7≤2.0
Runtime (min)8.56.025
Key Matrix InterferencesPlasma proteinsPhospholipidsSynthetic byproducts

Impurity Profiling and Stability Studies

Specified impurities per ICH guidelines:

  • Carboxamide dimer (0.15%): Forms during storage via radical coupling.
  • Des-chloro laquinimod (0.08%): Synthesis carryover.
  • Quinoline-4,5-dione (0.12%): Oxidation product.

Stability-indicating HPLC method: Uses Zorbax SB-Phenyl column (250 × 4.6 mm), gradient of ammonium acetate (10 mM, pH 5.0) and methanol. Forced degradation studies show:

  • Acidic Stress (0.1M HCl, 60°C): 15% degradation to des-chloro analog.
  • Oxidative Stress (0.3% H₂O₂): 12% degradation to quinoline-4,5-dione.
  • Photolytic Stress (1.2 million lux·h): <5% degradation; sodium salt is photostable.

Long-term stability (25°C/60% RH, 24 months) confirms all impurities remain below 0.2%. The compound shows hygroscopicity >80% RH, requiring packaging with desiccants [3] [5] [7].

Properties

CAS Number

248282-07-7

Product Name

Laquinimod sodium

IUPAC Name

sodium;5-chloro-3-[ethyl(phenyl)carbamoyl]-1-methyl-2-oxoquinolin-4-olate

Molecular Formula

C19H16ClN2NaO3

Molecular Weight

378.8 g/mol

InChI

InChI=1S/C19H17ClN2O3.Na/c1-3-22(12-8-5-4-6-9-12)19(25)16-17(23)15-13(20)10-7-11-14(15)21(2)18(16)24;/h4-11,23H,3H2,1-2H3;/q;+1/p-1

InChI Key

JWHPPWBIIQMBQC-UHFFFAOYSA-M

SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)[O-].[Na+]

Synonyms

5-Chloro-N-ethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-phenyl-3-quinolinecarboxamide Sodium Salt; ABR 215062 Sodium; N-Ethyl-N-phenyl-1,2-dihydro-4-_x000B_hydroxy-5-chloro-1-methyl-2-oxoquinoline-3-carboxamide Sodium Salt; TV 5600;

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.